molecular formula C12H14ClNOS B5718577 2-chloro-4-(1-piperidinylcarbonothioyl)phenol

2-chloro-4-(1-piperidinylcarbonothioyl)phenol

Cat. No.: B5718577
M. Wt: 255.76 g/mol
InChI Key: UYABLCSBYISIAE-UHFFFAOYSA-N
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Description

2-chloro-4-(1-piperidinylcarbonothioyl)phenol is an organic compound that features a phenol group substituted with a chlorine atom and a piperidinylcarbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-(1-piperidinylcarbonothioyl)phenol typically involves the reaction of 2-chlorophenol with piperidine and carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the piperidinylcarbonothioyl group. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-4-(1-piperidinylcarbonothioyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-chloro-4-(1-piperidinylcarbonothioyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-(1-piperidinylcarbonothioyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidinylcarbonothioyl group may enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-chloro-4-nitrophenol: Another chlorinated phenol with different substituents.

    4-chloro-2-nitrophenol: Similar structure but with nitro groups instead of piperidinylcarbonothioyl.

    2,6-dichloro-4-nitrophenol: Contains additional chlorine atoms and nitro groups.

Uniqueness: 2-chloro-4-(1-piperidinylcarbonothioyl)phenol is unique due to the presence of the piperidinylcarbonothioyl group, which imparts distinct chemical and biological properties compared to other chlorinated phenols. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-chloro-4-hydroxyphenyl)-piperidin-1-ylmethanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNOS/c13-10-8-9(4-5-11(10)15)12(16)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYABLCSBYISIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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